molecular formula C29H22N2O B1261346 15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine

15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine

Cat. No. B1261346
M. Wt: 414.5 g/mol
InChI Key: OVXBGBPOTMGUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-1786 is an organic heterotricyclic compound and an organooxygen compound.

Scientific Research Applications

Cyclocondensation and Bridging Abilities

Research into similar rigid heterocycles like oxygen-bridged benzothiazepine and benzodiazepine derivatives has been conducted. These studies, such as the work by Svetlik, Hanuš, and Bella (1989), demonstrate the potential of such compounds in cyclocondensation reactions and their bridging abilities, which could be relevant to the chemical properties of the compound Svetlik, J., Hanuš, V., & Bella, J. (1989).

Ion-Selective Electrodes

Compounds with similar structural features have been used in the development of ion-selective electrodes. For instance, Casabó et al. (1991) reported on pyridine-based macrocycles containing nitrogen, oxygen, and sulfur, which can be relevant in understanding the ion-selective properties of related compounds Casabó, J., Escriche, L., Alegret, S., Jaime, C., Pérez-Jiménez, C., Rius, J., Molins, E., Miravitlles, C., Teixidor, F., & Mestres, L. (1991).

Neuroprotective Applications

The compound's relatives in the heterocyclic domain, such as 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin, have shown neuroprotective activities, as reported by van de Sande and Gais (2007). This suggests potential neuroprotective applications for similar compounds van de Sande, M., & Gais, H. (2007).

Intramolecular Reactions in Carbohydrates

Research by Francisco, Herrera, and Suárez (2003) into intramolecular hydrogen abstraction reactions in carbohydrates, leading to the synthesis of chiral bicyclic ring systems, could provide insights into similar reactions for the subject compound Francisco, C. G., Herrera, A., & Suárez, E. (2003).

Structural Analyses

Investigations into related polycyclic compounds, like the study by Devassia et al. (2018) on dibenzobarrelene derivatives, are crucial for understanding the molecular structure and intermolecular interactions of such complex molecules Devassia, T., Mathew, E. M., Sithambaresan, M., Unnikrishnan, P. A., & Kurup, M. (2018).

properties

Product Name

15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine

Molecular Formula

C29H22N2O

Molecular Weight

414.5 g/mol

IUPAC Name

15-benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine

InChI

InChI=1S/C29H22N2O/c30-29-28-25(17-18-31(29)19-20-9-3-1-4-10-20)32-24-16-15-21-11-7-8-14-23(21)27(24)26(28)22-12-5-2-6-13-22/h1-18,26,30H,19H2

InChI Key

OVXBGBPOTMGUGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C2=N)C(C4=C(O3)C=CC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine
Reactant of Route 2
15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine
Reactant of Route 3
15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine
Reactant of Route 4
15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine
Reactant of Route 5
15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine
Reactant of Route 6
15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine

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